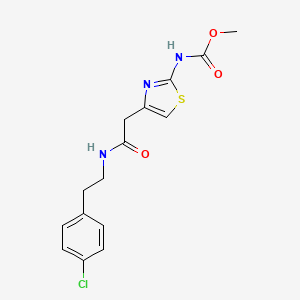![molecular formula C5H2ClN3S B2666612 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 13316-08-0](/img/structure/B2666612.png)
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine is a chemical compound with the molecular formula C5H2ClN3S and a molecular weight of 171.61 . It is a derivative of thiazolo[4,5-d]pyrimidines, which are known for their therapeutic applications . They have been used as potent and selective inhibitors of various enzymes and receptors .
Synthesis Analysis
The synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylAplicaciones Científicas De Investigación
Anticancer Activity
Thiazolo[4,5-d]pyrimidine derivatives, including 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine, are considered potential therapeutic agents in the development of anticancer drugs . For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, a derivative of thiazolo[4,5-d]pyrimidine, has shown significant in vitro anticancer activity .
Antifungal Activity
Thiazolo[3,2-a]pyrimidines and pyrimido[5,4-d]thiazolo[3,2-a]pyrimidines, which are analogues of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine, have demonstrated significant antifungal activity . Some of these compounds have shown more than 80% inhibition activity against various fungi .
Antioxidant Activity
Some derivatives of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine have shown significant antioxidant activity . For example, thiazolo[3,2-a]pyrimidines and pyrimido[5,4-d]thiazolo[3,2-a]pyrimidine have exhibited high DPPH radical scavenging activity, comparable to that of standard vitamin C .
Material Science
Thiazolo[5,4-d]thiazole-based compounds, including 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine, have been used in material science . They exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV, making them valuable for applications in optoelectronic materials .
Synthesis of New Compounds
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine can be used as a building block in the synthesis of new compounds . For example, it can be used to synthesize 3,5-diaryl-thiazolo[4,5-d]pyrimidines, which have shown antiproliferative effects against various types of cancer .
Medicinal Chemistry
The inclusion of fluorine in the molecule often results in improved pharmacological properties . Fluorinated particles, including 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, are an important class of anticancer drugs .
Propiedades
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S/c6-5-7-1-3-4(9-5)10-2-8-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYJWYHTBBBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
CAS RN |
13316-08-0 |
Source


|
| Record name | 5-chloro-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)

![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666536.png)

![N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2666539.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2666541.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2666543.png)


![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)
